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Compound of Interest

5-Methyl-2-
Compound Name: ) ) )
(methylsulfonamido)benzoic acid

Cat. No.: B3072876

An In-depth Technical Guide: Molecular Structure and Conformation of 5-Methyl-2-
(methylsulfonamido)benzoic acid

Introduction

5-Methyl-2-(methylsulfonamido)benzoic acid is a molecule belonging to the N-acyl
anthranilic acid and sulfonamide classes. While specific applications of this exact molecule are
not widely documented, its structural motifs are of significant interest in medicinal chemistry.
Sulfonamides are a cornerstone pharmacophore found in a wide array of therapeutic agents,
and their biological activity is intimately linked to their three-dimensional shape.[1][2] The
conformation of a molecule—the spatial arrangement of its atoms—governs its
physicochemical properties, such as solubility and lipophilicity, and dictates how it interacts with
biological targets like enzymes and receptors.[3] A molecule that is pre-organized in its
bioactive conformation often exhibits higher binding affinity due to a lower entropic penalty
upon binding.[4]

This technical guide provides a comprehensive framework for the structural and conformational
analysis of 5-Methyl-2-(methylsulfonamido)benzoic acid. As a Senior Application Scientist,
my objective is not merely to present data but to illuminate the underlying principles and
methodologies. We will explore the key structural features that drive its conformational
preferences, detail the experimental and computational workflows required for its
characterization, and discuss the implications of its structure for drug design. This document
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serves as both a reference and a practical guide for researchers investigating this molecule or
structurally related compounds.

Part 1: Foundational Molecular Structure

To begin any conformational analysis, a thorough understanding of the molecule's basic
covalent structure is essential.

Table 1. Chemical Identifiers for 5-Methyl-2-(methylsulfonamido)benzoic acid

Property Value Source(s)

2-(Methanesulfonamido)-5-
IUPAC Name . [5]
methylbenzoic acid

CAS Number 1017051-55-6 [5][6]

Molecular Formula CoH11NO4S [5]1[6]

Molecular Weight 229.25 g/mol [6]
CS(=0)

Canonical SMILES (FO)NC1=C(C=C(C=C1)C)C(= [5]
0)O

The structure features a benzoic acid scaffold substituted at the 2-position with a
methylsulfonamido group and at the 5-position with a methyl group. The overall conformation is
primarily determined by the rotation around three key single bonds, as illustrated below.
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Caption: Key rotatable bonds defining the conformation.

» 11 (Aryl-N Bond): Rotation around this bond determines the orientation of the sulfonamide

group relative to the aromatic ring.

e 12 (N-S Bond): Torsion around the sulfonamide bond itself influences the relative positions of

the sulfonyl oxygens and the N-H proton.

e 13 (Aryl-C Bond): Rotation of the carboxylic acid group is also a key determinant, particularly

for establishing intramolecular interactions.

Part 2: Conformational Drivers and Hypotheses

The conformational landscape of a molecule is dictated by a delicate balance of steric,

electronic, and intramolecular forces. For 5-Methyl-2-(methylsulfonamido)benzoic acid, the

ortho-positioning of the bulky sulfonamido and carboxylic acid groups suggests that steric

hindrance will play a significant role, disfavoring planar arrangements. However, the most

dominant factor is likely the potential for Intramolecular Hydrogen Bonding (IHB).
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The formation of an IHB can significantly stabilize a specific conformation, effectively locking
one or more rotatable bonds and reducing the molecule's flexibility. This conformational
restriction can enhance membrane permeability by masking polar functional groups and
increase binding affinity for a target receptor.[7] In our target molecule, two primary IHB
patterns are plausible:

o Pattern A (S-N-H---O=C): The sulfonamide proton acts as a hydrogen bond donor to one of
the carbonyl oxygens of the carboxylic acid, forming a stable six-membered ring.

o Pattern B (C-O-H---O=S): The carboxylic acid proton donates a hydrogen bond to a sulfonyl
oxygen, also forming a six-membered ring.

These potential interactions are critical for predicting the molecule's preferred shape in both
solution and solid states.

Pattern A: S-N-H---:O=C Pattern B: C-O-H---O=S

[Sulfonamide N_H] [Carboxylic Acid O_H] Glausible intramolecular hydrogen bonding (IHB) patterns)

(Donor) (Donor)
Forms Stable Forms Stable
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Caption: Plausible intramolecular hydrogen bonding (IHB) patterns.

Part 3: Methodologies for Conformational
Elucidation

A multi-pronged approach combining computational modeling with experimental validation is
the gold standard for conformational analysis.
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Computational Conformational Analysis (In Silico)

Expertise & Experience: The causality behind starting with a computational approach is
efficiency and predictive power. It allows for the exploration of the entire conformational energy
landscape, identifying low-energy, stable structures that are most likely to be observed
experimentally. This predictive insight guides subsequent, more resource-intensive
experimental work.
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Caption: Workflow for in silico conformational analysis.
Protocol: Computational Conformational Search and Optimization

o Structure Preparation: Draw the 2D structure of 5-Methyl-2-(methylsulfonamido)benzoic
acid in a molecular editor and convert it to an initial 3D structure.

o Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to
perform a systematic or stochastic conformational search. The goal is to broadly sample the
potential energy surface and identify a diverse set of low-energy conformers.

o Trustworthiness: This step is self-validating by ensuring that the search is exhaustive
enough to rediscover the same low-energy minima upon repeated runs.

o Geometry Optimization and Energy Calculation: Take the unique conformers from the search
(e.g., within 10 kcal/mol of the global minimum) and perform a full geometry optimization
using a more accurate quantum mechanical method, such as Density Functional Theory
(DFT) with a functional like B3LYP and a basis set like 6-31G(d).[8]
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e Analysis: Analyze the resulting optimized structures. Calculate the relative energies to
determine the Boltzmann population at room temperature. Measure key dihedral angles (t1,
12, 13) and the distances/angles of potential intramolecular hydrogen bonds.

Table 2: Hypothetical DFT Calculation Results for Low-Energy Conformers

Key Relative H-Bond
Conforme . TL(°A-C- T12(°C-N- 13(°N-C- .

Interactio  Energy Distance
riD N-S) S-C) C=0)

n (kcallmol) (A)

IHB O-H---O
C-1 0.00 105.2 -65.8 4.5

Pattern B (1.75)

IHB N-H---O
C-2 1.25 -88.9 -72.1 175.3

Pattern A (1.98)
C-3 Extended 4.80 75.4 178.5 25.1 None

Note: This data is illustrative, based on known principles of sulfonamide conformation, and
represents anticipated results from the described protocol.

Solid-State Analysis (X-ray Crystallography)

Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous, high-resolution
data on the molecular structure and conformation in the solid state. While crystal packing
forces can influence conformation, the observed structure is almost always a low-energy
minimum. This experimental result is the ultimate benchmark for validating computational
models.
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Caption: Workflow for single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

¢ Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1

mm in all dimensions). This is often the most challenging step. A common method is slow

evaporation of a saturated solution from a range of solvents (e.g., ethanol, ethyl acetate,

acetone) and their mixtures.
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o Data Collection: Select a high-quality crystal, mount it on a goniometer head, and place it in
the cold stream (typically 100 K) of a diffractometer. Collect diffraction data by rotating the
crystal in a monochromatic X-ray beam.

 Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the phase problem to generate an initial electron density map and build a
molecular model. Refine this model against the experimental data until convergence.

o Trustworthiness: The quality of the final structure is validated by statistical indicators like
the R-factor, which measures the agreement between the calculated model and the
observed diffraction data. A low R-factor (<5%) indicates a reliable structure.

Solution-State Analysis (NMR Spectroscopy)

Expertise & Experience: While X-ray crystallography reveals the static solid-state structure,
NMR spectroscopy probes the molecule's conformation in the more biologically relevant
solution phase. Techniques like the Nuclear Overhauser Effect (NOE) measure through-space
correlations between protons, providing direct evidence for specific spatial arrangements.

Protocol: 2D ROESY/NOESY for Conformation Elucidation

o Sample Preparation: Prepare a concentrated solution (~10-20 mM) of the compound in a
deuterated solvent (e.g., DMSO-ds or CDCIs).

o Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or
NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for
medium-sized molecules as it avoids the issue of zero-crossing where the NOE effect can
disappear.

o Data Analysis: Look for key cross-peaks. For example:

o A cross-peak between the sulfonamide N-H proton and a proton on the aromatic ring
would support a specific 11 torsion angle.

o Crucially, a strong cross-peak between the N-H proton and the carboxylic acid C-H proton
(if the acid exists as a dimer) or between the N-H proton and the ortho-aromatic proton
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would strongly support a folded conformation consistent with IHB Pattern A or B. The
absence of such peaks would suggest a more extended, flexible conformation in solution.

Part 4: Synthesis and Characterization

A plausible synthetic route to 5-Methyl-2-(methylsulfonamido)benzoic acid involves the
sulfonylation of a commercially available aminobenzoic acid derivative.

¢ Reaction: 2-Amino-5-methylbenzoic acid is dissolved in a suitable solvent (e.g., pyridine or
dichloromethane with a base).[1]

« Addition: Methanesulfonyl chloride is added dropwise, typically at a reduced temperature (O
°C) to control the exothermic reaction.

o Workup and Purification: The reaction is quenched, and the product is isolated via extraction
and purified by recrystallization or column chromatography.

The final product would be characterized by standard methods:
e H and 3C NMR: To confirm the covalent structure.
e Mass Spectrometry: To confirm the molecular weight.

o FT-IR Spectroscopy: To identify characteristic vibrations of the functional groups (C=0, S=0,
N-H, O-H).

Part 5: Implications for Drug Development

The conformational state of 5-Methyl-2-(methylsulfonamido)benzoic acid has profound
implications for its potential as a drug or drug fragment.

o Receptor Binding: A conformation stabilized by a strong intramolecular hydrogen bond
presents a more rigid structure to a receptor. This reduces the entropic cost of binding,
potentially leading to higher affinity.[4] Understanding this pre-organized state is crucial for
structure-based drug design.

e Physicochemical Properties: The IHB can mask the polar N-H and C=0/O-H groups,
increasing the molecule's lipophilicity (LogP). This can lead to improved membrane
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permeability and oral bioavailability, key parameters in drug development.[7]

o Selectivity: Different conformers may bind to different targets. Understanding the dominant
conformation can help explain or predict the biological activity and selectivity profile of the
compound.

Conclusion

The molecular structure of 5-Methyl-2-(methylsulfonamido)benzoic acid is defined by the
interplay between its constituent functional groups. Its three-dimensional conformation is likely
dominated by the formation of a stable, six-membered intramolecular hydrogen bond, leading
to a pseudo-cyclic, rigidified structure. A comprehensive analysis, integrating predictive
computational modeling with definitive experimental techniques like X-ray crystallography and
solution-state NMR, is essential to fully elucidate this molecule's conformational landscape.
The insights gained from such an analysis are not merely academic; they are fundamental to
rationally designing and optimizing bioactive molecules for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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